
4-氯-6-(3-(三氟甲基)吡咯烷-1-基)嘧啶
描述
“4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds like “4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is characterized by a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group . The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .科学研究应用
合成和表征
合成技术:研究展示了嘧啶衍生物(包括 4-氯-6-(3-(三氟甲基)吡咯烷-1-基)嘧啶)的多种合成技术。例如,已经探索了三阳离子嘧啶的合成及其通过质谱、半经验计算和 X 射线分析表征 (Venkatachalam 等人,2002)。
化学反应和表征:另一项研究重点关注嘧啶的亲核取代,导致形成各种盐和嘧啶胺,然后对其进行表征 (施密特,2002)。
杂环的形成:通过亲核取代形成(嘧啶-2,4,6-三基)-三杂环盐是另一个研究领域。所得化合物被稳定和表征,提供了对嘧啶衍生物化学行为的见解 (施密特和赫茨海姆,1997)。
化学性质和应用
稳定性和反应性研究:已经对嘧啶基锂物种的稳定性和反应性进行了研究,特别是当它被三氟甲基等吸电子取代基包围时。这项研究为开发新的化学合成和应用提供了有价值的信息 (施洛瑟、勒费弗尔和翁迪,2006)。
非线性光学性质:嘧啶衍生物已被探索其非线性光学 (NLO) 性质。对硫代嘧啶衍生物的研究,包括振动分析和分子电子势,揭示了在光电子学和其他高科技应用中的潜在应用 (侯赛因等人,2020)。
分子内相互作用:嘧啶衍生物中非共价相互作用的合成和分析,如 1-(4-氯甲基苯甲酰)-3-(4, 6-二取代嘧啶-2-基)硫脲,提供了对分子内氢键和其他相互作用的见解,这对于理解化合物的化学行为至关重要 (张等人,2018)。
在光电子学中的应用
- 用于 OLED 的 Ir(III) 荧光粉:嘧啶螯合物的合成及其在异配位 Ir(III) 金属配合物中用于 OLED 的应用证明了嘧啶衍生物在先进显示技术中的潜力。该研究重点介绍了合成、结构分析以及在高性能天蓝色和白色发光 OLED 中的应用 (张等人,2013)。
安全和危害
作用机制
Target of Action
Pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological pathways due to their versatile structure .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical properties of pyrrolidine derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in downstream signaling events. Additionally, 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine can bind to specific protein domains, affecting protein-protein interactions and cellular functions .
Cellular Effects
The effects of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, it may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation events. Additionally, 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, resulting in changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine has been shown to cause sustained changes in cellular signaling pathways and gene expression, indicating its potential for prolonged biochemical effects .
Dosage Effects in Animal Models
In animal models, the effects of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine vary with dosage. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding to intracellular proteins can influence its localization and distribution, affecting its overall bioavailability and activity .
Subcellular Localization
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine exhibits distinct subcellular localization patterns, which can impact its activity and function. This compound may be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-chloro-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-7-3-8(15-5-14-7)16-2-1-6(4-16)9(11,12)13/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMVLVSDQHONBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



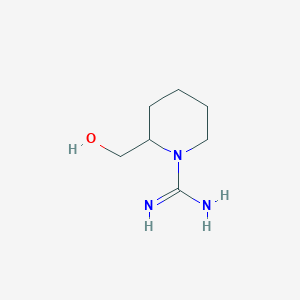
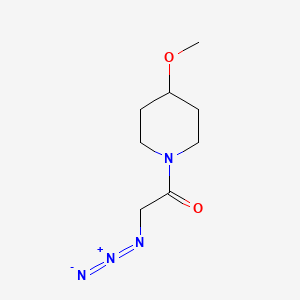
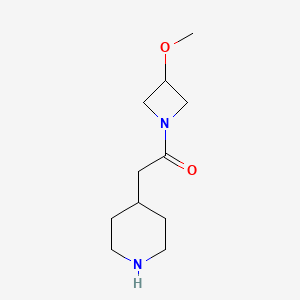
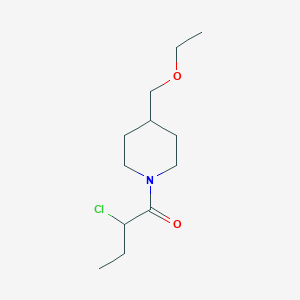
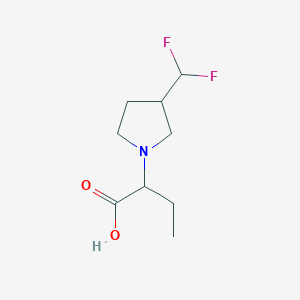
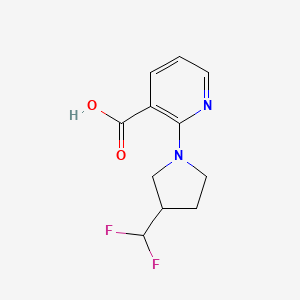
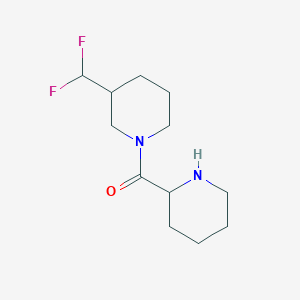
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
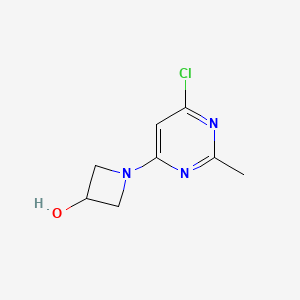
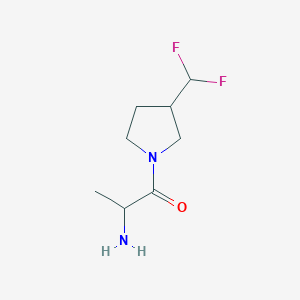
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
